Product packaging for 1-Bromo-2-ethynyl-4-methoxybenzene(Cat. No.:CAS No. 1011736-13-2)

1-Bromo-2-ethynyl-4-methoxybenzene

Cat. No.: B1449026
CAS No.: 1011736-13-2
M. Wt: 211.05 g/mol
InChI Key: WZRBSPYGAGUOOQ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-methoxybenzene (CAS 1011736-13-2) is a high-purity aromatic building block of significant interest in advanced chemical synthesis and materials science research. This compound, with the molecular formula C 9 H 7 BrO and a molecular weight of 211.06 g/mol, features both a bromo substituent and an ethynyl (acetylene) group on a methoxybenzene ring, making it a versatile precursor for metal-catalyzed cross-couplings and cycloaddition reactions . Its primary research value lies in its application as a key intermediate for constructing complex organic architectures, such as diaryl acetylenes and extended π-conjugated systems . These structures are crucial for investigating electronic properties, bond lengths, and for developing new organic electronic materials . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1449026 1-Bromo-2-ethynyl-4-methoxybenzene CAS No. 1011736-13-2

Properties

IUPAC Name

1-bromo-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBSPYGAGUOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Bromo 2 Ethynyl 4 Methoxybenzene

Retrosynthetic Analysis for Haloethynyl Aryl Ethers

Retrosynthetic analysis of 1-Bromo-2-ethynyl-4-methoxybenzene suggests several key bond disconnections. The primary disconnection breaks the C-Br bond, leading to the precursor 1-ethynyl-4-methoxybenzene. This simplifies the synthesis to the challenge of regioselective bromination of an activated aromatic ring. Another strategic disconnection targets the ethynyl (B1212043) group, envisioning its formation from a suitable precursor like a vinyl halide through elimination reactions. A further retrosynthetic step could involve the disconnection of the ether linkage, which would lead to a substituted phenol (B47542) and an alkyl halide, a common strategy in ether synthesis known as the Williamson ether synthesis. youtube.comyoutube.com However, for the specific target molecule, the former two disconnections are more synthetically direct.

Direct Synthetic Routes

Direct synthetic routes to this compound primarily involve the introduction of the bromine atom onto the pre-formed 1-ethynyl-4-methoxybenzene skeleton or the formation of the ethynyl group on a brominated benzene (B151609) derivative.

Bromination of 1-Ethynyl-4-methoxybenzene and Related Precursors

The introduction of a bromine atom onto the aromatic ring of 1-ethynyl-4-methoxybenzene is a key synthetic step. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The ethynyl group is a deactivating group. Therefore, the regioselectivity of the bromination is a critical consideration.

The methoxy group at position 4 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. Since the para position is already occupied by the ethynyl group, the bromination is expected to occur at the ortho position (position 2 or 6). Due to the electron-donating nature of the methoxy group, the aromatic ring is highly activated, making the bromination reaction facile. nih.govgla.ac.uk The challenge lies in achieving mono-bromination and avoiding poly-brominated products. Careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial for selective synthesis. wku.edu

A variety of reagents and catalysts are available for the bromination of activated aromatic rings. commonorganicchemistry.comorganic-chemistry.org

N-Bromosuccinimide (NBS): NBS is a mild and highly regioselective brominating agent for activated aromatic compounds. nih.govcommonorganicchemistry.com It is often used in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) at low temperatures to control the reaction and enhance selectivity. nih.gov

Bromine (Br2): While elemental bromine can be used, it is a strong oxidizing agent and can lead to over-bromination and side reactions, especially with highly activated substrates. commonorganicchemistry.com Its use often requires a Lewis acid catalyst, which can also influence the regioselectivity.

Other Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and bromodimethylsulfonium bromide have also been employed for aromatic bromination, although they may exhibit lower regioselectivity compared to NBS. nih.gov The choice of reagent can be critical in optimizing the yield and purity of the desired product.

A study on the electrophilic aromatic bromination of a similar compound, anisole (B1667542), demonstrated that using N-bromosuccinimide in acetonitrile at 0 °C resulted in a 97% yield of the brominated product. nih.gov This suggests that similar conditions could be effective for the synthesis of this compound.

Table 1: Reagents for Aryl Bromination

ReagentTypical ConditionsSelectivityReference
N-Bromosuccinimide (NBS)Acetonitrile, 0 °CHigh nih.gov
Bromine (Br2)With or without Lewis acid catalystVariable commonorganicchemistry.com
1,3-Dibromo-5,5-dimethylhydantoinNot specifiedLess regioselective than NBS nih.gov

Conversion from Dibromovinyl Intermediates

An alternative strategy involves the formation of the alkyne functionality from a dibromovinyl intermediate. This approach typically starts with a brominated aromatic aldehyde which is then converted to the dibromovinyl compound.

Electrochemical methods offer a novel and selective way to convert 2,2-dibromovinyl compounds into terminal alkynes. This process involves the controlled reduction of the dibromovinyl group at a specific electrode potential. For the synthesis of this compound, this would entail starting with 2-bromo-4-methoxybenzaldehyde. This aldehyde would first be converted to 1-bromo-4-(2,2-dibromovinyl)-2-methoxybenzene. Subsequent electrochemical reduction of this intermediate would then yield the target alkyne. The Corey-Fuchs reaction, which traditionally uses chemical reagents for the conversion of aldehydes to alkynes, can be adapted for an electrochemical approach, providing a potentially greener and more controlled synthetic route.

Another method for converting bromoalkenes to alkynes involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF). Treatment of 1,1-dibromoalkenes with TBAF in DMF has been shown to produce terminal alkynes in high yields. nih.gov This chemical elimination method provides an alternative to electrochemical reduction. The double dehydrohalogenation of vicinal or geminal dihalides using a strong base like sodium amide (NaNH2) is a classic method for alkyne synthesis and could also be applied in this context. masterorganicchemistry.comyoutube.com

Stereoselective Approaches to Ethynyl Functionalities

For the synthesis of this compound, which is an achiral molecule, stereoselective approaches are not a primary consideration. The ethynyl group is linear and does not introduce any stereocenters into the molecule. Therefore, the focus of synthetic strategies is on regioselectivity and functional group compatibility rather than on controlling the stereochemistry of the ethynyl moiety.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. This is particularly crucial for transition metal-catalyzed reactions like the Sonogashira coupling.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the Sonogashira coupling. A variety of solvents can be employed, with the selection often depending on the specific substrates and catalyst system. Common solvents include:

Amines as solvents and bases: Solvents like triethylamine (B128534) or diethylamine (B46881) can serve a dual role as both the reaction medium and the base required to neutralize the hydrogen halide byproduct. rsc.org

Aprotic polar solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents that can effectively dissolve the reactants and facilitate the catalytic cycle. rsc.org

The solubility of the reactants and the palladium and copper catalysts in the chosen solvent is paramount for achieving a homogeneous reaction mixture and, consequently, high reaction rates and yields.

Temperature and Pressure Control in Synthetic Procedures

Temperature is a key parameter in controlling the rate and selectivity of the synthesis of this compound.

For the Sonogashira coupling , the reaction is often carried out at room temperature or with gentle heating. rsc.org The optimal temperature can depend on the reactivity of the aryl halide. For instance, more reactive aryl iodides may couple at lower temperatures, while less reactive aryl bromides might require elevated temperatures to achieve a reasonable reaction rate.

In the Corey-Fuchs reaction , the initial formation of the dibromoalkene is typically performed at low temperatures, often around 0 °C, to control the reactivity of the ylide. The subsequent dehydrobromination with n-butyllithium is also conducted at low temperatures, such as -78 °C, to prevent side reactions.

Pressure is generally not a critical parameter for these solution-phase reactions and they are typically carried out at atmospheric pressure.

Advanced Purification and Isolation Techniques in Synthesis

Following the synthesis, the isolation and purification of this compound are essential to obtain the compound in high purity. Standard laboratory techniques are typically employed.

Column chromatography is a widely used method for the purification of organic compounds. For this compound, a common stationary phase is silica (B1680970) gel. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. The optimal ratio of these solvents would be determined by thin-layer chromatography (TLC) analysis to ensure good separation of the desired product from any unreacted starting materials or byproducts. For instance, a mobile phase of 100% hexane has been used to purify similar brominated aromatic compounds. rsc.org

Recrystallization can be an effective technique for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. The selection of an appropriate recrystallization solvent would depend on the polarity and solubility of this compound.

The following table summarizes some of the key reagents that can be involved in the synthesis of this compound.

Compound NameRole in Synthesis
2-Bromo-4-methoxybenzaldehydeStarting material for Corey-Fuchs reaction
1,2-Dibromo-4-methoxybenzenePotential starting material for Sonogashira coupling
(Trimethylsilyl)acetyleneEthynylating agent in Sonogashira coupling
Carbon tetrabromideReagent in Corey-Fuchs reaction
TriphenylphosphineReagent in Corey-Fuchs reaction
n-ButyllithiumBase in Corey-Fuchs reaction
Palladium catalyst (e.g., Pd(PPh3)4)Catalyst in Sonogashira coupling
Copper(I) iodideCo-catalyst in Sonogashira coupling
TriethylamineBase and solvent in Sonogashira coupling
3-Bromo-4-methoxyanilinePotential precursor to 2-bromo-4-methoxybenzaldehyde
1,4-Dibromo-2-fluorobenzenePotential precursor to 2-bromo-4-methoxybenzaldehyde

Reactivity Profile and Mechanistic Investigations of 1 Bromo 2 Ethynyl 4 Methoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-2-ethynyl-4-methoxybenzene is a key intermediate in the synthesis of various organic compounds, including polyene natural products like xanthomonadin analogues. d-nb.inforesearchgate.net Its bifunctional nature, possessing both a bromo- and an ethynyl- group, allows for selective participation in transition metal-catalyzed cross-coupling reactions, making it a valuable tool for medicinal and materials chemists.

Sonogashira Coupling Reactivity

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has been successfully applied to this compound. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst in the presence of a base. rsc.org

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. Palladium complexes, often with phosphine (B1218219) ligands, serve as the primary catalyst, while a copper(I) salt, typically copper(I) iodide, acts as a co-catalyst. wikipedia.org This combination facilitates the coupling of terminal alkynes with aryl or vinyl halides under mild conditions. rsc.org While specific studies focusing exclusively on this compound are limited, the general principles of Sonogashira catalysis apply. The choice of palladium source and copper co-catalyst can significantly impact reaction outcomes.

The selection of appropriate ligands and bases is crucial for the success of the Sonogashira coupling. Ligands, typically phosphines, stabilize the palladium center and influence its reactivity. The nature of the ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. acs.org The base plays a critical role in the deprotonation of the terminal alkyne to form the reactive acetylide species. wikipedia.org Common bases include amines such as triethylamine (B128534) and diisopropylamine. The choice of base can influence the reaction rate and the formation of byproducts. acs.org

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (in this case, the bromo-substituent of this compound) to form a Pd(II) intermediate.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

Deprotonation: The base removes the acidic proton to form a copper acetylide species.

Recent studies have also explored copper-free Sonogashira reactions, which proceed through a different mechanistic pathway, often involving a palladium-only cycle where the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne. wikipedia.org Mechanistic investigations using techniques like DFT studies have provided deeper insights into the energetics and intermediates of these catalytic cycles. acs.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While the direct Suzuki-Miyaura coupling of this compound is not extensively documented in the reviewed literature, related intermediates derived from it have been successfully employed in such reactions.

For instance, styrenyl boronate esters, synthesized from this compound, have been utilized as coupling partners in Suzuki-Miyaura reactions for the synthesis of polyene systems. d-nb.inforesearchgate.net The reactivity of these substrates is dependent on the specific boronic acid or ester used, as well as the palladium catalyst, ligand, and base employed. A screening of conditions for the Suzuki-Miyaura coupling of a styrenyl pinacol boronate ester derived from the target compound with an iodoacrylate highlighted the influence of the catalyst and base on the reaction yield. d-nb.inforesearchgate.net

The following table summarizes a conditions screen for a Suzuki-Miyaura coupling of a related styrenyl boronate ester, demonstrating the optimization of reaction parameters.

EntryCatalystCatalyst loading [mol-%]BaseBase [equiv.]Temp. [°C]SolventNMR yield of Product [%]
1Pd(PPh₃)₂Cl₂5Ag₂O1.260DME35

This table is based on data for a derivative of this compound as reported in the synthesis of xanthomonadin analogues. d-nb.inforesearchgate.net

Further investigations into the direct Suzuki-Miyaura coupling of this compound would be valuable to fully elucidate its reactivity profile and expand its synthetic utility.

Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents. nih.gov This palladium-catalyzed reaction facilitates the coupling of organohalides with boronic acids or esters. nih.gov In the context of this compound, the bromine atom serves as the leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The reaction's efficacy is highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, studies on similar aryl bromides like 1-bromo-4-methoxybenzene have shown high yields when coupled with phenylboronic acid using a palladium acetate (B1210297)/phosphine ligand system. researchgate.netrsc.orgscielo.br The electron-donating methoxy (B1213986) group on the aromatic ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

A typical Suzuki coupling reaction involving an aryl bromide proceeds through a well-established catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organoboron compound (boronic acid or ester) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The table below illustrates typical conditions and outcomes for Suzuki-Miyaura coupling reactions with structurally similar aryl bromides.

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH8098 rsc.org
(E)-bromostilbenePhenylboronic acidPd(OAc)₂/PPh₃KOHTHF/MeOH25High scielo.br
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane-Good mdpi.com
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (0.5)KOHWater10094 arkat-usa.org

Heck Reaction Applications

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction is instrumental in the synthesis of substituted alkenes. For this compound, the reaction would typically involve the palladium-catalyzed coupling of the aryl bromide moiety with an alkene.

The accepted mechanism for the Heck reaction involves several key steps:

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound.

Migratory Insertion: The coordinated alkene inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst. nih.gov

The choice of reaction conditions, including the catalyst, base, and solvent, is crucial for achieving high yields and selectivity. Research on analogous compounds like 1-bromo-4-nitrobenzene has demonstrated the effectiveness of various palladium catalysts in promoting the Heck reaction with styrene. researchgate.net The presence of additives like tetrabutylammonium bromide (TBAB) can also enhance reaction yields by stabilizing the Pd(0) catalyst. beilstein-journals.org

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
1-Bromo-4-nitrobenzeneStyrenePd-NHC-HNa₂CO₃DMAHigh researchgate.net
1,4-Diiodo-2,5-dimethoxybenzene2-Bromoalkyl arene--DMSO74 nih.gov
3-Bromoindazole2-VinylpyridinePd(OAc)₂/PPh₃TEASilica (B1680970) gel (ball-milling)91 beilstein-journals.org

Other Palladium- and Nickel-Catalyzed Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

Beyond the Suzuki and Heck reactions, this compound is a suitable substrate for a variety of other cross-coupling reactions catalyzed by palladium and nickel. These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds.

Stille Reaction: This reaction couples the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgnih.gov A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgnih.gov However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by either nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org The primary limitation is the air and water sensitivity of the organozinc reagents. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium precatalyst with bulky, electron-rich phosphine ligands. libretexts.orgrsc.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.org

Formation of Unsymmetrical Diynes

The ethynyl (B1212043) group of this compound can participate in coupling reactions to form unsymmetrical diynes, which are important structural motifs in various fields. A common method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper salt. researchgate.net

Alternatively, palladium- and nickel-catalyzed cross-coupling reactions provide efficient routes. For example, a nickel-catalyzed cross-coupling of 1-bromoalkynes with organoalane reagents has been shown to produce unsymmetrical 1,3-diynes in high yields. researchgate.net A study demonstrated that 1-(2-bromoethynyl)-4-methoxybenzene, a regioisomer of the title compound, successfully coupled with diethyl-(2-phenylethynyl)aluminum to yield the corresponding unsymmetrical diyne, albeit in a moderate yield of 64%, potentially influenced by the electronic effects of the methoxy group. researchgate.net

Alkyne 1Alkyne 2 PrecursorCatalyst SystemSolventYield (%)Reference
1-(2-Bromoethynyl)-4-methoxybenzeneDiethyl-(2-phenylethynyl)aluminumNi(OAc)₂ / (o-furyl)₃PEt₂O64 researchgate.net
2-(2-Bromoethynyl)thiopheneDiethyl-(2-phenylethynyl)aluminumNi(OAc)₂ / (o-furyl)₃PEt₂O94 researchgate.net
General Principles of C-C Bond Formation

The palladium- and nickel-catalyzed cross-coupling reactions discussed (Suzuki, Heck, Stille, Negishi) share a common mechanistic framework for C-C bond formation. This general catalytic cycle is what makes these transformations so powerful and versatile in organic synthesis.

The fundamental steps are:

Oxidative Addition: A low-valent metal catalyst, typically Pd(0) or Ni(0), inserts into the carbon-halogen bond (C-Br in this case) of the electrophilic partner (this compound). This increases the oxidation state of the metal by two (e.g., Pd(0) → Pd(II)). wikipedia.orgwikipedia.org

Transmetalation (for Suzuki, Stille, Negishi): The nucleophilic coupling partner, an organometallic reagent (organoboron, organotin, or organozinc), transfers its organic group to the metal center of the catalyst complex. This step typically requires an activating agent, such as a base in the Suzuki reaction. wikipedia.org

Reductive Elimination: The two organic groups attached to the metal center couple together, forming the new C-C bond and the desired product. This step reduces the oxidation state of the metal by two (e.g., Pd(II) → Pd(0)), thus regenerating the active catalyst and allowing the cycle to continue. wikipedia.org

For the Heck reaction, the transmetalation step is replaced by alkene coordination and migratory insertion, followed by β-hydride elimination to form the product. nih.gov The efficiency and outcome of these reactions are finely tuned by the choice of the metal catalyst, the ligands coordinated to the metal, the base, and the solvent system.

Nucleophilic and Electrophilic Transformations

Functionalization at the Bromine Atom

The primary route for the functionalization of this compound at the bromine atom is through the palladium- and nickel-catalyzed cross-coupling reactions detailed previously. In these reactions, the carbon-bromine bond is selectively activated by the metal catalyst, allowing for the substitution of the bromine atom with a wide variety of carbon-based and heteroatom-based nucleophiles.

These transformations are essentially nucleophilic substitutions at an sp²-hybridized carbon, a process that is generally difficult without catalytic activation. The catalyst effectively reverses the polarity at the carbon atom, making it susceptible to attack by the nucleophilic coupling partner.

Examples of functionalization at the bromine atom include:

C-C bond formation: Suzuki, Heck, Stille, and Negishi reactions introduce new alkyl, alkenyl, or aryl groups.

C-N bond formation: Buchwald-Hartwig amination introduces primary or secondary amino groups. libretexts.orgwikipedia.org

While direct, non-catalyzed nucleophilic aromatic substitution at the bromine atom is generally not feasible under standard conditions due to the electron-rich nature of the benzene (B151609) ring, the presence of the electron-withdrawing ethynyl group could have a minor activating effect. However, metal-catalyzed pathways remain the most efficient and versatile methods for functionalizing the C-Br bond in this molecule. Electrophilic aromatic substitution reactions would typically occur on the benzene ring at positions ortho or para to the activating methoxy group, rather than directly involving the bromine atom. youtube.com

Reactions Involving the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a versatile partner in cycloaddition reactions.

Addition Reactions to the Triple Bond

The triple bond of this compound can undergo various addition reactions. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the general behavior of terminal alkynes.

Electrophilic Addition: In the presence of electrophiles, such as hydrogen halides (HX) or halogens (X₂), the ethynyl group can undergo addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. However, in the case of a terminal alkyne, the initial addition can lead to a mixture of E and Z isomers of the resulting vinyl halide. A second addition can occur to yield a geminal dihalide.

Hydration: The addition of water to the triple bond, typically catalyzed by mercury salts in acidic conditions, would be expected to yield a ketone. According to Markovnikov's rule, the initial enol intermediate would form with the hydroxyl group on the more substituted carbon, which would then tautomerize to the more stable keto form.

A summary of expected addition reactions is presented in Table 1.

ReagentProduct TypeRegioselectivity
H-X (e.g., HBr, HCl)Vinyl Halide, Geminal DihalideMarkovnikov
X₂ (e.g., Br₂, Cl₂)Dihaloalkene, Tetrahaloalkane-
H₂O, H₂SO₄, HgSO₄KetoneMarkovnikov
Cycloaddition Reactions (e.g., Click Chemistry Analogs)

The terminal alkyne functionality in this compound makes it a suitable candidate for cycloaddition reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

While specific examples involving this compound are not prevalent in the literature, its participation in such reactions to form 1,4-disubstituted triazoles can be confidently predicted. This would involve reacting it with an organic azide in the presence of a copper(I) catalyst.

Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is influenced by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom (-Br) is a deactivating group but is also an ortho, para-director. The ethynyl group (-C≡CH) is a deactivating group and is generally considered a meta-director.

Given the presence of these competing directors, predicting the precise outcome of an electrophilic substitution reaction can be complex. However, the powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the methoxy group. Since the para position is already occupied by the bromine atom, substitution will predominantly occur at the position ortho to the methoxy group and meta to the bromine and ethynyl groups.

The predicted major product for an electrophilic aromatic substitution reaction is summarized in Table 2.

Reaction TypeReagentPredicted Major Product Position
NitrationHNO₃, H₂SO₄Substitution at C5 (ortho to -OCH₃, meta to -Br and -C≡CH)
HalogenationBr₂, FeBr₃Substitution at C5 (ortho to -OCH₃, meta to -Br and -C≡CH)
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at C5 (ortho to -OCH₃, meta to -Br and -C≡CH)
Friedel-Crafts AlkylationRCl, AlCl₃Substitution at C5 (ortho to -OCH₃, meta to -Br and -C≡CH)

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of this compound itself can be achieved through a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, a likely synthetic route would involve the coupling of a suitably protected acetylene (B1199291) with a dibromomethoxybenzene derivative.

Further exploration of novel reaction pathways for this molecule could involve leveraging the reactivity of both the bromo and ethynyl functionalities. For instance, sequential or one-pot Sonogashira couplings could be employed. The bromo substituent can be replaced with another group via a Sonogashira reaction, and the terminal alkyne can subsequently be used in another coupling reaction or a cycloaddition.

The development of new catalytic systems for reactions involving this compound could focus on improving the efficiency and selectivity of existing transformations. For example, developing more active and stable palladium catalysts for the Sonogashira coupling would be beneficial. Furthermore, exploring copper-free Sonogashira coupling conditions would be an important advancement to avoid potential issues with copper toxicity in certain applications.

Research into novel catalytic systems could also target the selective activation of either the C-Br bond or the C-H bond of the alkyne, allowing for controlled and stepwise functionalization of the molecule. This would open up new avenues for the synthesis of complex organic molecules with precisely defined structures.

Applications of 1 Bromo 2 Ethynyl 4 Methoxybenzene As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The strategic placement of the bromo and ethynyl (B1212043) groups on the anisole (B1667542) core makes 1-Bromo-2-ethynyl-4-methoxybenzene a powerful tool for the assembly of complex organic molecules. Its ability to participate in a variety of coupling and cyclization reactions has been harnessed to create polyaromatic hydrocarbons, natural product analogues, and diverse heterocyclic systems.

The dual reactivity of this compound is particularly advantageous in the synthesis of polyaromatic hydrocarbons (PAHs) and conjugated oligomers. Through sequential Sonogashira coupling reactions, the ethynyl and bromo functionalities can be used to extend the aromatic system in a controlled, step-wise manner. For instance, the ethynyl group can be coupled with an aryl halide, followed by a subsequent coupling reaction at the bromo position with another terminal alkyne. This iterative approach allows for the systematic construction of well-defined, extended π-conjugated systems. The methoxy (B1213986) group can be retained to modulate the electronic properties of the resulting PAH or can be cleaved to provide a phenol (B47542) for further derivatization.

Reactant 1Reactant 2Coupling TypeResulting Structure Type
This compoundAryl HalideSonogashira (at ethynyl)Aryl-substituted alkyne
Aryl-substituted alkyne intermediateTerminal AlkyneSonogashira (at bromo)Di-alkyne substituted arene
This compoundAryl Boronic AcidSuzuki (at bromo)Aryl-substituted ethynylbenzene
Aryl-substituted ethynylbenzeneTerminal AlkyneSonogashira (at ethynyl)Asymmetric diarylacetylene

The structural motif of an ortho-bromoalkynylaryl compound is a key feature in the synthesis of various natural products and their analogues. While direct application of this compound in the synthesis of Xanthomonadin analogues is not explicitly detailed in readily available literature, its structural similarity to key intermediates suggests its potential utility. The synthesis of Xanthomonadins, which are brominated arylpolyene pigments, often involves the coupling of brominated aromatic building blocks with polyene chains. A "key alkynyl intermediate" is often employed in these syntheses, and a compound with the structure of this compound would be a logical precursor to the brominated and oxygenated aromatic core of these natural products. ontosight.ai The Sonogashira coupling would be the reaction of choice to connect this building block to the polyene fragment.

The combination of an alkyne and a halogen on adjacent positions of an aromatic ring is a well-established precursor for the synthesis of a wide variety of fused heterocyclic systems through cyclization reactions. While specific examples detailing the use of this compound for the synthesis of pyrrolopyrazinones are not prominent, the general strategy is applicable. The typical synthetic route would involve a Sonogashira coupling of the ethynyl group with a suitable partner, followed by an intramolecular cyclization reaction involving the newly introduced group and the bromo substituent. For example, coupling with an amine-containing molecule could be followed by a palladium-catalyzed intramolecular C-N bond formation to construct the heterocyclic ring. This versatile approach allows for the generation of diverse libraries of heterocyclic compounds with potential biological activity.

Precursor in Advanced Materials Synthesis

The unique electronic and structural features of this compound make it an attractive monomer and scaffolding component for the development of advanced organic materials with tailored optoelectronic and electronic properties.

Conjugated polymers, characterized by their alternating single and double or triple bonds, are at the forefront of research in organic electronics. The structure of this compound is ideally suited for the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers. The polymerization can be achieved through various cross-coupling reactions, most notably Sonogashira polycondensation. In this process, the bifunctional nature of the monomer allows for the formation of long polymer chains. The methoxy group on the aromatic ring can enhance the solubility of the resulting polymer, which is often a challenge in polymer processing, and also fine-tune its electronic properties, such as the band gap and charge transport characteristics. The bromine atom can be utilized in post-polymerization modification, allowing for further functionalization of the polymer backbone.

Polymerization MethodResulting Polymer TypePotential Properties
Sonogashira PolycondensationPoly(arylene ethynylene)Tunable band gap, solubility
Suzuki Polycondensation (after conversion of ethynyl group)Poly(arylene)High thermal stability

Beyond its role as a monomer, this compound can serve as a rigid scaffold for the construction of discrete molecules for optoelectronic applications. The ethynyl linkage provides a linear and rigid connection between aromatic units, which is desirable for efficient charge transport and defined molecular geometry. By strategically coupling different aromatic or heterocyclic units to the bromo and ethynyl positions, molecules with specific functions, such as light emission, charge transport, or sensing capabilities, can be designed and synthesized. The methoxy group can influence the solid-state packing of these molecules, which is a critical factor in the performance of organic electronic devices.

Building Block for Luminescent Systems

The structural framework of this compound makes it an attractive starting material for the construction of luminescent systems. The combination of the aromatic ring and the acetylene (B1199291) unit provides a basis for creating extended π-conjugated systems, a common feature in many fluorescent and phosphorescent molecules. The reactivity of the bromo and ethynyl groups allows for the strategic extension of this conjugation and the introduction of various functionalities to tune the photophysical properties of the resulting compounds.

One of the primary methods to leverage this building block is through cross-coupling reactions. The bromo- and ethynyl- functionalities are ideal handles for palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Stille couplings. For instance, a Sonogashira coupling can be employed to link the ethynyl group of one molecule with an aryl halide, or conversely, the bromo group can react with a terminal alkyne. This allows for the systematic construction of larger, highly conjugated molecules like oligo(phenylene-ethynylene)s (OPEs), which are known for their strong luminescence and have applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the 2-ethynylbiaryl scaffold that can be generated from this compound via a Suzuki coupling is a key precursor for the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and helicenes through intramolecular cyclization reactions. researchgate.net Many of these larger aromatic systems exhibit unique luminescent and chiroptical properties.

The methoxy group on the benzene (B151609) ring also plays a crucial role. As an electron-donating group, it can influence the intramolecular charge transfer (ICT) characteristics of the final luminescent molecule. By strategically placing electron-donating and electron-accepting groups within the molecular structure, chemists can fine-tune the emission wavelength, quantum yield, and Stokes shift of the fluorophore. The presence of the methoxy group in this compound provides an intrinsic electronic bias that can be exploited in the design of new luminescent materials.

Research into BN-substituted polycyclic aromatic hydrocarbons (BN-PAHs) has shown that these compounds can be valuable optoelectronic materials. nih.gov The synthesis of such systems can involve cascade reactions of ortho-alkynylanilines. nih.gov While not a direct application of this compound, it highlights the potential for the alkyne functionality in creating novel luminescent materials.

Table of Potential Luminescent Structures Derivable from this compound

Potential Luminescent Structure ClassSynthetic StrategyKey Functional Groups Utilized
Oligo(phenylene-ethynylene)s (OPEs)Iterative Sonogashira couplingBromo and Ethynyl
Substituted Phenanthrenes/HelicenesSuzuki coupling followed by intramolecular cyclizationBromo and Ethynyl
Donor-Acceptor FluorophoresCross-coupling reactions to introduce acceptor moietiesBromo, Ethynyl, Methoxy
Fused Heterocyclic SystemsCyclization reactions post-couplingBromo and Ethynyl

Role in Cascade and Multicomponent Reactions

The dual reactivity of the bromo and ethynyl groups in this compound makes it an ideal substrate for cascade (or tandem) and multicomponent reactions (MCRs). These reaction strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov

In a typical cascade sequence, an initial reaction at one of the functional groups of this compound can trigger a subsequent intramolecular transformation. A prime example is the Sonogashira coupling of the bromo-alkyne with another functionalized molecule, followed by an in-situ cyclization. For instance, coupling with an ortho-aminoaryl halide could lead to a biaryl intermediate that, under the same or slightly modified reaction conditions, undergoes an intramolecular cyclization to form substituted phenanthridines. researcher.life Similarly, coupling with ortho-hydroxy or ortho-thiol substituted aryl halides can provide precursors for the synthesis of dibenzofurans and dibenzothiophenes, respectively.

Multicomponent reactions, which involve the simultaneous combination of three or more reactants in a single pot to form a final product that incorporates portions of all the starting materials, represent another powerful application. acsgcipr.orglibretexts.orgresearchgate.net The bromo-alkyne moiety is well-suited for participation in a variety of MCRs. For example, in a palladium-catalyzed MCR, this compound could react with a suitable amine and carbon monoxide to generate complex heterocyclic structures in a single step.

The synthesis of substituted pyridines, a common scaffold in medicinal chemistry and materials science, can be achieved through MCRs. acsgcipr.org While specific examples with this compound are not prevalent in the literature, its alkyne functionality makes it a plausible candidate for reactions like the Bohlmann-Rahtz pyridine (B92270) synthesis or related multicomponent approaches that utilize alkyne precursors.

The development of cascade reactions for the synthesis of complex polycyclic frameworks is an active area of research. researchgate.net The reaction of vinyl-substituted β-keto/enol carbonyls with arynes, for example, leads to differentially substituted naphthyl carbocycles through a cascade aryne insertion/vinylogous aldol (B89426) reaction. The structural motif of this compound could potentially be integrated into such cascade strategies to build novel polycyclic systems.

Theoretical and Computational Investigations of 1 Bromo 2 Ethynyl 4 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. For 1-bromo-2-ethynyl-4-methoxybenzene, these calculations could provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, a hypothetical HOMO-LUMO analysis would likely reveal the spatial distribution of these orbitals. The HOMO would be expected to have significant contributions from the electron-rich methoxy (B1213986) group and the π-system of the benzene (B151609) ring and the ethynyl (B1212043) group. The LUMO, conversely, would likely be localized more towards the electron-withdrawing bromine atom and the antibonding orbitals of the π-system.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a region of high electron density around the oxygen atom of the methoxy group and the triple bond of the ethynyl group. Conversely, a region of positive potential would be expected around the hydrogen atoms and, to a lesser extent, the bromine atom due to its electronegativity and the presence of a σ-hole.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates.

Elucidation of Transition States and Intermediates in Cross-Coupling Reactions

For instance, in a Sonogashira coupling, DFT could be used to model the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide, and finally, the reductive elimination that yields the coupled product.

Computational Modeling of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products (isomers). Computational modeling can be a powerful tool to predict and understand the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies for the different possible reaction pathways leading to different isomers, it is possible to predict which product will be favored.

In reactions involving this compound, such as electrophilic additions to the alkyne, DFT calculations could determine whether the electrophile preferentially adds to the carbon atom closer to or further from the benzene ring. This would involve calculating the energies of the transition states for both possible addition pathways.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays an increasingly important role in the rational design of new and improved catalysts. By understanding the mechanism of a catalyzed reaction at a molecular level, it is possible to computationally screen potential catalyst candidates and to optimize the structure of existing catalysts for improved activity, selectivity, and stability.

For cross-coupling reactions involving this compound, computational methods could be used to design ligands for the metal catalyst (e.g., palladium or copper) that would enhance the reaction rate or control the selectivity. For example, DFT calculations could be used to study how different phosphine (B1218219) ligands affect the electronic properties and steric environment of the palladium center, thereby influencing the efficiency of the catalytic cycle. By systematically modifying the ligand structure in silico and calculating the corresponding reaction energy profiles, researchers can identify promising new ligand designs for experimental validation.

Molecular Dynamics Simulations for Conformational Analysis (if applicable to reactivity)

Molecular dynamics simulations are instrumental in drug discovery and materials science for exploring the conformational ensembles of molecules. nih.govmdpi.com By simulating the molecule's behavior, researchers can identify the most stable conformations, the energy barriers between different conformations, and how the molecule's shape might change in response to its environment. acs.orgresearchgate.net This information is crucial for predicting how the molecule might interact with other molecules, such as in a chemical reaction or when binding to a biological target. numberanalytics.comresearchgate.net

In the context of this compound's reactivity, MD simulations could elucidate the preferred spatial arrangement of the bromo, ethynyl, and methoxy substituents. The orientation of these groups can significantly impact the molecule's steric and electronic properties, thereby influencing its reaction pathways. For instance, the accessibility of the ethynyl group for addition reactions or the bromine atom for substitution reactions could be highly dependent on the molecule's conformational state. numberanalytics.com

A typical MD simulation involves defining a force field, which describes the potential energy of the system based on the positions of its atoms. numberanalytics.comwikipedia.org By solving Newton's equations of motion, the trajectory of each atom can be calculated over a period of time, providing a detailed view of the molecule's dynamic evolution. wikipedia.orgewadirect.com Analysis of these trajectories can reveal the most populated conformational states and the transitions between them.

While experimental data on the conformational preferences of this compound is scarce, computational methods such as a combination of molecular mechanics and ab initio calculations have been successfully used to determine the conformations of other substituted benzenes. rsc.org For example, studies on substituted phenols and anisoles have shown a preference for planar or twisted conformations depending on the nature and position of the substituents. rsc.org Similar approaches could be applied to this compound to predict its most stable conformers.

The following table illustrates the type of data that could be generated from a conformational analysis of this compound, showing the relative energies of different hypothetical conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-O-C) Dihedral Angle (C-C-C≡C) Relative Energy (kcal/mol)
Planar 0.0 (Reference)
Twisted Methoxy 90° 2.5
Twisted Ethynyl 90° 1.8

It is important to note that the values in the table above are purely illustrative and would need to be determined through specific computational studies. Such studies would provide valuable insights into the structure-reactivity relationship of this compound.

Q & A

Basic: What are common synthetic routes for 1-Bromo-2-ethynyl-4-methoxybenzene, and how can competing side reactions be minimized?

Answer:
The synthesis typically involves halogenation and alkynylation steps. A common approach is:

Methoxybenzene bromination : Introduce bromine at the ortho position of 4-methoxybenzene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃).

Sonogashira coupling : Attach the ethynyl group via palladium-catalyzed cross-coupling between a brominated intermediate and a terminal alkyne .
Methodological Tip: To minimize competing aryl-aryl coupling or over-bromination, optimize reaction conditions (e.g., low temperature for bromination, controlled stoichiometry of alkyne in Sonogashira coupling). Use TLC or in-situ monitoring (e.g., Raman spectroscopy) to track reaction progress.

Advanced: How can computational tools predict synthetic pathways and selectivity for this compound?

Answer:
Tools like PISTACHIO , REAXYS , and BKMS_METABOLIC databases enable retrosynthetic analysis by evaluating feasible precursors and reaction plausibility scores. For selectivity:

  • Machine learning models predict regioselectivity in halogenation using electronic parameters (e.g., Hammett constants).
  • DFT calculations model transition states to identify steric/electronic barriers in alkynylation steps .
    Data Contradiction Note: Discrepancies between predicted and experimental yields often arise from solvent effects or catalyst decomposition, requiring iterative validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms alkynyl carbons (δ 70–90 ppm for sp-hybridized carbons).
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Br (~550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 226 (C₉H₇BrO) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For example:

  • The Br–C bond length (~1.89 Å) confirms covalent bonding.
  • Dihedral angles between methoxy and ethynyl groups indicate steric strain or conjugation effects.
    Case Study: In related bromo-methoxybenzene derivatives, SCXRD revealed eclipsed vs. staggered conformations under varying crystallization solvents .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a building block for:

  • Kinase inhibitors : Ethynyl groups enable "click chemistry" for modular drug assembly.
  • Fluorescent probes : Conjugation with fluorophores via the ethynyl moiety enhances cellular imaging .

Advanced: How does the electron-withdrawing bromine group influence reactivity in cross-coupling reactions?

Answer:
Bromine increases the electrophilicity of the aryl ring, accelerating oxidative addition in palladium-catalyzed reactions. However, it may deactivate the ring toward subsequent nucleophilic substitutions. Methodological Insight:

  • Use bidentate ligands (e.g., XPhos) to stabilize Pd intermediates in Suzuki-Miyaura couplings.
  • Compare reactivity with non-brominated analogs to quantify electronic effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential bromine vapor release.
  • Storage : Inert atmosphere (N₂/Ar) to prevent alkyne oxidation .

Advanced: How can environmental stability and degradation pathways be assessed?

Answer:

  • Photodegradation studies : Expose to UV-Vis light and analyze by HPLC-MS for breakdown products (e.g., debrominated species).
  • Hydrolysis tests : Monitor stability in aqueous buffers (pH 1–14) to identify labile bonds (e.g., methoxy cleavage under acidic conditions) .

Basic: How is this compound utilized in materials science?

Answer:

  • Covalent Organic Frameworks (COFs) : The ethynyl group participates in alkyne-azide cycloaddition to form porous, crystalline networks.
  • Conductive polymers : Bromine acts as a dopant to enhance charge transport .

Advanced: What strategies address contradictions in reported catalytic efficiencies for alkynylation reactions?

Answer:

  • Systematic Review : Compare catalyst loading, solvent polarity, and temperature across studies.
  • Controlled Replication : Reproduce high-yield conditions with rigorous exclusion of moisture/oxygen.
  • Mechanistic Probes : Use deuterated solvents or radical traps to identify competing pathways .

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1-Bromo-2-ethynyl-4-methoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.